

3'-Bromopropiophenone CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Bromopropiophenone

Cat. No.: B130256

[Get Quote](#)

Technical Guide: 3'-Bromopropiophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone core, provides two reactive sites: the carbonyl group and the bromo-aromatic moiety. This dual functionality makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The bromine atom can be readily substituted or used as a handle in cross-coupling reactions, while the ketone group allows for various modifications and extensions of the carbon skeleton.

This guide provides a comprehensive overview of **3'-Bromopropiophenone**, including its chemical and physical properties, detailed experimental protocols for its synthesis and a representative application, and key spectral data for its characterization.

Chemical Identity and Properties

CAS Number: 19829-31-3[1]

Molecular Structure:

- Molecular Formula: C₉H₉BrO[1]
- Molecular Weight: 213.07 g/mol [1]
- Synonyms: 1-(3-Bromophenyl)propan-1-one, m-Bromopropiophenone, 3-Bromophenyl ethyl ketone[2][3]

Table 1: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white or light yellow crystalline solid/powder	[2][4]
Melting Point	39-42 °C	[2][5]
Boiling Point	144-145 °C @ 20 mmHg	[4][5]
Density	~1.386 g/cm ³	[5]
Solubility	Soluble in ethanol, acetone, chloroform, methanol; Slightly soluble in water.	[4]
Refractive Index	~1.545	[5]

Spectroscopic Data

Characterization of **3'-Bromopropiophenone** is typically achieved through standard spectroscopic methods. The following tables summarize the key spectral data.

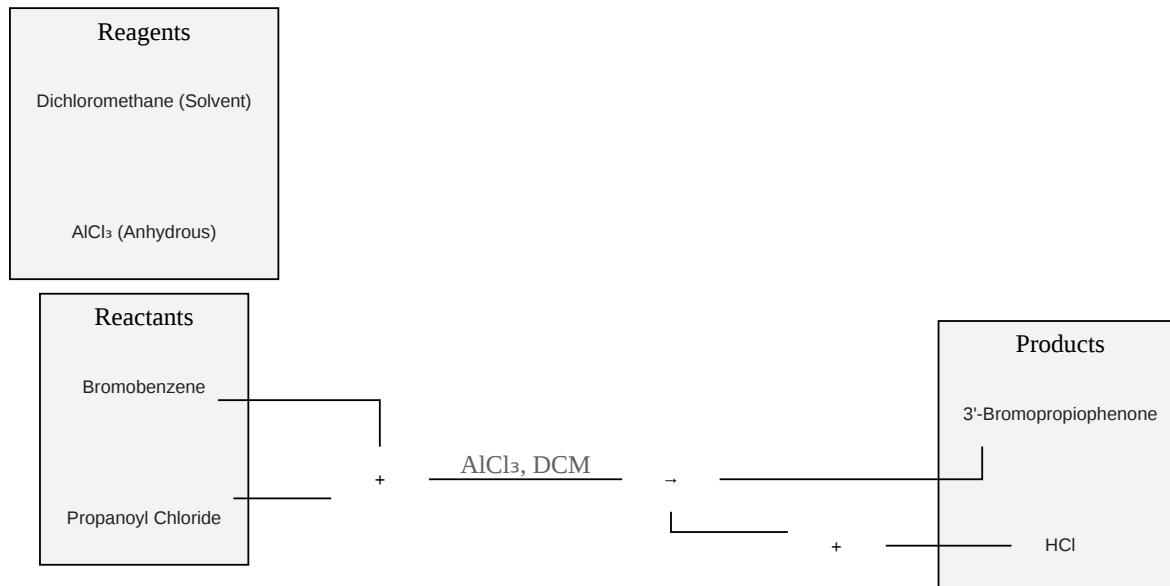
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
~8.09	s	1H	H-2 (aromatic)	[4]
~7.88	d	1H	H-6 (aromatic)	[4]
~7.67	d	1H	H-4 (aromatic)	[4]
~7.34	t	1H	H-5 (aromatic)	[4]
~2.98	q	2H	-C(=O)-CH ₂ -	[4]
~1.22	t	3H	-CH ₂ -CH ₃	[4]

Table 3: Representative ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm Range	Assignment
~200	C=O (Ketone)
~139	C-1 (Aromatic, C-C=O)
~136	C-4 (Aromatic, C-H)
~131	C-6 (Aromatic, C-H)
~130	C-5 (Aromatic, C-H)
~127	C-2 (Aromatic, C-H)
~123	C-3 (Aromatic, C-Br)
~32	-C(=O)-CH ₂ -
~8	-CH ₂ -CH ₃

Table 4: Key IR and MS Data


Spectroscopic Technique	Key Peaks / Fragments
IR Spectroscopy	~1685 cm^{-1} (C=O stretch, aromatic ketone), ~3070 cm^{-1} (C-H stretch, aromatic), ~2980 cm^{-1} (C-H stretch, aliphatic), ~1570 cm^{-1} (C=C stretch, aromatic), ~790 cm^{-1} (C-H bend, meta- disubstituted aromatic)
Mass Spectrometry (EI)	m/z 212/214 (M^+ , M^++2 , due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes), 183/185 ($[\text{M}-\text{C}_2\text{H}_5]^+$), 155/157 ($[\text{M}-$ $\text{C}_2\text{H}_5\text{CO}]^+$), 76 (C_6H_4^+)

Experimental Protocols

Synthesis of 3'-Bromopropiophenone via Friedel-Crafts Acylation

The primary synthetic route to **3'-Bromopropiophenone** is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl_3).^[4] The bromine substituent on the benzene ring is a deactivating but ortho-, para-director. However, in Friedel-Crafts acylation, the steric hindrance at the ortho position often leads to a significant amount of the para-isomer and a smaller amount of the meta-isomer. The separation of these isomers can be challenging.

Reaction Scheme:

[Click to download full resolution via product page](#)

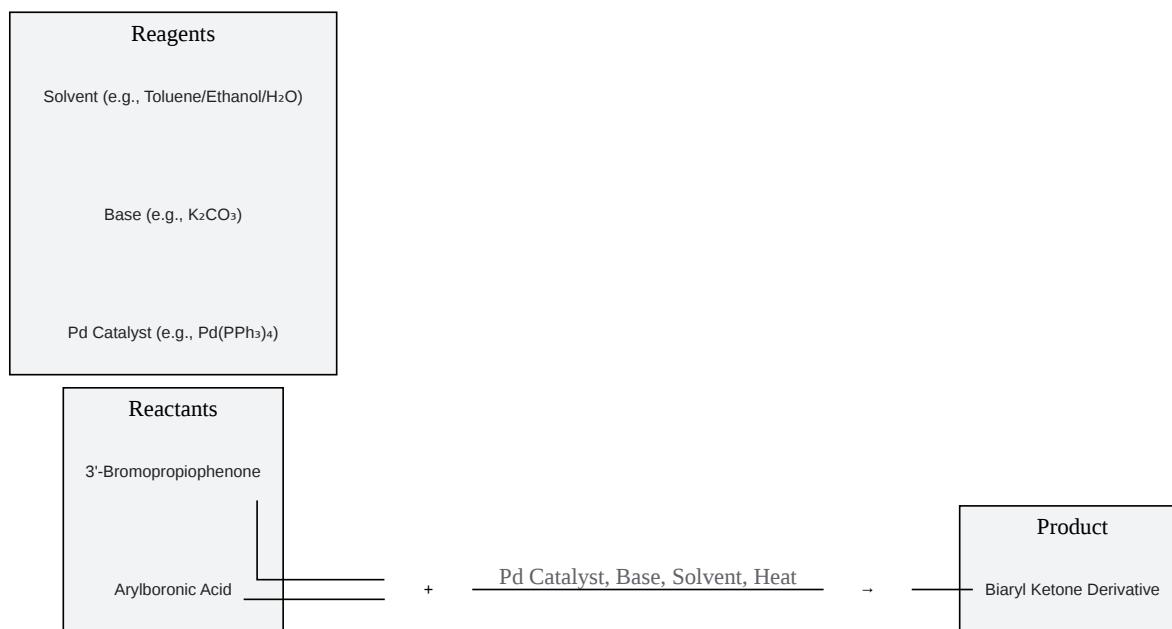
Caption: Synthesis of **3'-Bromopropiophenone**.

Materials:

- Bromobenzene
- Propanoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

Procedure:


- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired **3'-Bromopropiophenone**.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

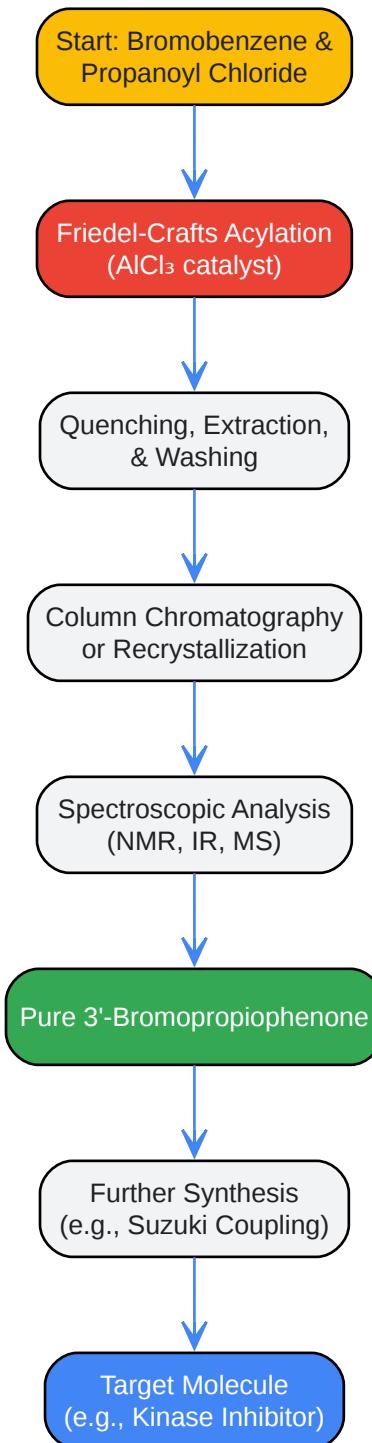
3'-Bromopropiophenone is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the synthesis of more complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling with **3'-Bromopropiophenone**.

Materials:


- **3'-Bromopropiophenone**
- Arylboronic acid or ester
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

- Reaction Setup: To a round-bottom flask, add **3'-Bromopropiophenone** (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).
- Solvent Addition: Add the degassed solvent system to the flask.
- Reaction: Heat the mixture to reflux under an inert atmosphere for 4-12 hours, until TLC analysis indicates the consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- Extraction and Washing: Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of **3'-Bromopropiophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and application.

Safety and Handling

3'-Bromopropiophenone is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

3'-Bromopropiophenone is a key synthetic intermediate with broad applications in the development of complex organic molecules. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its bromo and keto functional groups make it a valuable tool for medicinal chemists and researchers in drug development. This guide provides the essential technical information and protocols to facilitate its synthesis, characterization, and use in further synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Bromopropiophenone | 19829-31-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 3'-Bromopropiophenone | Cruzain Inhibitor | Research Use Only [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [3'-Bromopropiophenone CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b130256#3-bromopropiophenone-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com